Dhodh-IN-3 Binds to the Ubiquinone Site with 32 nM Kiapp, Distinct from the FMN-Site Binding of Brequinar and Teriflunomide
Dhodh-IN-3 exhibits a Kiapp of 32 nM for the ubiquinone binding cavity of HsDHODH . This binding mode is fundamentally different from that of classical inhibitors like brequinar and teriflunomide, which bind within the flavin mononucleotide (FMN) binding cavity of the hydrophobic tunnel [1]. This mechanistic divergence suggests Dhodh-IN-3 may circumvent resistance mechanisms associated with FMN-site inhibitors and offers a distinct pharmacological profile.
| Evidence Dimension | Binding Affinity and Binding Site |
|---|---|
| Target Compound Data | Kiapp = 32 nM (ubiquinone binding cavity) |
| Comparator Or Baseline | Brequinar and Teriflunomide (FMN binding cavity) |
| Quantified Difference | Qualitative difference in binding site location; Kiapp for Dhodh-IN-3 is 32 nM vs. Brequinar Ki 10-30 nM |
| Conditions | In vitro binding assay on human DHODH enzyme |
Why This Matters
Distinct binding site occupancy enables orthogonal target engagement studies and may overcome clinical limitations of FMN-site inhibitors.
- [1] Classical inhibitors of DHODH, such as Brequinar and Teriflunomide, are reversible inhibitors that bind within flavin mononucleotide (FMN) binding cavity of the hydrophobic tunnel of DHODH. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy, Springer Medizin, 2025. View Source
